3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 1087379-58-5 . It has a molecular weight of 216.2 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3- (6-oxo-1,6-dihydro-3-pyridazinyl)benzoic acid . The InChI Code is 1S/C11H8N2O3/c14-10-5-4-9 (12-13-10)7-2-1-3-8 (6-7)11 (15)16/h1-6H, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 216.2 .Scientific Research Applications
Lipid Level Regulation
This compound has been used in clinical studies to lower LDL-C (bad cholesterol) levels significantly. For instance, daily doses of a prodrug of this compound reduced TG and LDL-C levels by up to 30% and 41%, respectively .
Medical Therapy
It is part of a variety of drugs used in medical therapy, including treatments for cardiovascular diseases .
Pesticide Development
Pyridazine derivatives, which include this compound, have been used to develop pesticides with herbicidal, fungicidal, and insecticidal activities .
Thyroid Hormone Receptor Selectivity
A series including this compound has shown significant selectivity for thyroid hormone receptor β (THR-β) over THR-α, which is beneficial for lipid metabolism without adverse cardiac effects .
Research Chemical Supply
This compound is available for purchase as a research chemical, indicating its use in various scientific studies and experiments .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid involves the condensation of 3-aminobenzoic acid with ethyl acetoacetate to form 3-(1-oxo-3-phenylpropyl)benzoic acid, which is then cyclized with hydrazine hydrate to form 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid.", "Starting Materials": [ "3-aminobenzoic acid", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-aminobenzoic acid (1.0 g, 7.2 mmol) and ethyl acetoacetate (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Acidify the mixture with dilute hydrochloric acid (10%) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(1-oxo-3-phenylpropyl)benzoic acid as a yellow solid (1.8 g, 85%).", "Step 3: Dissolve 3-(1-oxo-3-phenylpropyl)benzoic acid (1.0 g, 3.6 mmol) and hydrazine hydrate (0.5 mL, 10.8 mmol) in ethanol (10 mL) and add a catalytic amount of sodium acetate. Heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with water and recrystallize it from ethanol to obtain 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid as a white solid (0.8 g, 70%)." ] } | |
CAS RN |
1087379-58-5 |
Product Name |
3-(6-oxo-1,6-dihydropyridazin-3-yl)benzoic acid |
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.